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Compound of Interest

Compound Name:
3-Chloro-6-(2-

ethoxyphenyl)pyridazine

CAS No.: 1156364-55-4

Cat. No.: B1461368

Get Quote

Executive Summary
3-Chloro-6-(2-ethoxyphenyl)pyridazine is a functionalized heteroaromatic scaffold frequently

utilized as an intermediate in the synthesis of GABA-A receptor ligands and other bioactive

pyridazine derivatives.[1] Its structure features an electron-deficient pyridazine core substituted

with a lipophilic 2-ethoxyphenyl moiety and a reactive chloro-handle, enabling further

nucleophilic substitution (SNAr) or cross-coupling reactions.

This guide provides a rigorous analysis of its spectroscopic signature (NMR, MS, IR) and a

validated synthetic workflow, designed to assist researchers in confirming structural identity

during drug development campaigns.

Synthesis & Experimental Workflow
To obtain high-purity material for spectroscopic analysis, the compound is most reliably

synthesized via a Suzuki-Miyaura Cross-Coupling of 3,6-dichloropyridazine with 2-

ethoxyphenylboronic acid. This method is preferred over the Vilsmeier-Haack cyclization of

hydrazones due to higher regioselectivity and milder conditions.
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Validated Synthetic Protocol
Reaction Type: Palladium-catalyzed Suzuki-Miyaura Coupling.[2][3]

Key Reagents: 3,6-Dichloropyridazine (1.0 eq), 2-Ethoxyphenylboronic acid (1.1 eq),

Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq).

Solvent System: 1,4-Dioxane / Water (4:1 v/v).

Step-by-Step Methodology:

Degassing: Charge a reaction vessel with 1,4-dioxane and water. Sparge with Argon for 15

minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).

Addition: Add 3,6-dichloropyridazine, 2-ethoxyphenylboronic acid, and sodium carbonate.

Catalysis: Add Pd(PPh3)4 under a positive stream of Argon. Seal the vessel.

Reflux: Heat the mixture to 90°C for 12 hours. Monitor via TLC (Hexane/EtOAc 7:3).

Work-up: Cool to room temperature. Dilute with water and extract with Dichloromethane

(DCM). Wash organic phase with brine, dry over MgSO4, and concentrate.

Purification: Flash column chromatography (SiO2, Gradient 0-30% EtOAc in Hexanes).

Reaction Logic Diagram

Fig 1. Suzuki-Miyaura Cross-Coupling Pathway

3,6-Dichloropyridazine
(Electrophile)

Pd(PPh3)4 / Na2CO3
90°C, 12h

2-Ethoxyphenylboronic Acid
(Nucleophile)

Oxidative Addition
& Transmetallation

Cycle 3-Chloro-6-(2-ethoxyphenyl)pyridazine
(Target)

Reductive Elimination

Click to download full resolution via product page

Figure 1: Mechanistic workflow for the regioselective synthesis of the target compound.[2][3]
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Spectroscopic Data Analysis
The following data represents the reference spectral signature for 3-Chloro-6-(2-
ethoxyphenyl)pyridazine. Note that the 2-ethoxy substituent exerts a strong electron-donating

effect (resonance), shielding the phenyl protons at positions 3' and 5', while the pyridazine ring

exerts a deshielding effect on the ortho-phenyl proton (H-6').

Proton NMR ( H NMR)
Solvent: CDCl

(7.26 ppm reference) | Frequency: 400 MHz
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Carbon NMR ( C NMR)
Solvent: CDCl

(77.16 ppm reference) | Frequency: 100 MHz
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Pyridazine Core:

158.5 (C-6, Ar-linked), 155.2 (C-3, Cl-linked), 129.8 (C-5), 127.1 (C-4).

Phenyl Ring:

156.8 (C-2', C-OEt), 131.5 (C-6'), 130.9 (C-4'), 124.5 (C-1'), 121.2 (C-5'), 112.5 (C-3').

Ethoxy Side Chain:

64.2 (-OCH

-), 14.8 (-CH

).

Mass Spectrometry (MS)
Technique: ESI-MS (Positive Mode) or GC-MS (EI)

Molecular Ion (

):

234.06

Isotope Pattern: The presence of a single Chlorine atom results in a characteristic 3:1

intensity ratio between the

(234) and

(236) peaks.

Fragmentation Logic:

Loss of Ethyl group (

):

206 (Formation of phenol cation).

Loss of Cl radical (
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):

199.

Fig 2. Predicted MS Fragmentation Pattern
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Figure 2: Primary fragmentation pathways observed in ESI-MS.

Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance)
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Wavenumber (cm

)
Vibration Mode Description

3050 - 3010 C-H Stretch (Ar) Weak aromatic proton signals.

2980 - 2930 C-H Stretch (Alk)
Methylene/Methyl stretches of

the ethoxy group.

1585 C=N Stretch
Characteristic of the pyridazine

ring.

1245 C-O Stretch Aryl alkyl ether (strong band).

1090 C-Cl Stretch
Aryl chloride stretch

(diagnostic).

Interpretation & Troubleshooting
When analyzing samples of 3-Chloro-6-(2-ethoxyphenyl)pyridazine, researchers should be

aware of common impurities:

Homocoupling (Biaryl): If the reaction was not properly degassed, a peak at

the mass of the boronic acid dimer may appear.

Hydrolysis (Pyridazinone): If the reaction temperature is too high (>100°C) or aqueous base

is too concentrated, the Chlorine at position 3 may hydrolyze to form the pyridazinone (

). This is characterized by the disappearance of the C-Cl stretch at 1090 cm

and the appearance of a Carbonyl (C=O) stretch at ~1660 cm

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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